Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate
Description
Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to an imidazole moiety. The molecule includes a 3-ethyl substituent on the imidazole ring and a methyl ester group at position 7 of the azepine ring.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 3-ethyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-3-10-8-13-11-5-4-9(12(15)16-2)6-7-14(10)11/h8-9H,3-7H2,1-2H3 |
InChI Key |
RBCRTGWXHCIKQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2N1CCC(CC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with an azepine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Key Structural Differences
- Ring Size and Fusion : The target compound’s seven-membered azepine ring distinguishes it from six-membered systems like imidazo[1,2-a]pyridine () or pyrazine (). Larger rings (e.g., azepine, diazepine) confer greater conformational flexibility, which can influence binding affinity in biological systems.
- Functional Groups: The methyl ester group in the target compound contrasts with aldehydes (), nitro/cyano groups (), and sulfonyl groups (). These differences impact polarity, solubility, and reactivity.
- Substituent Effects : The 3-ethyl group on the imidazole ring may enhance lipophilicity compared to halogenated () or aromatic substituents ().
Research Findings and Analysis
Functional Group Impact
Thermal and Spectral Properties
- Thermal Stability : Benzodithiazine derivatives () exhibit high decomposition temperatures (>250°C), likely due to rigid sulfonyl groups. The target compound’s stability may differ due to its flexible azepine ring .
- Spectroscopic Data : NMR and IR data (e.g., ) provide benchmarks for verifying the target compound’s structure, particularly the ester carbonyl (~1740 cm⁻¹ in IR) and alkyl proton signals (~3.3 ppm in ¹H NMR) .
Biological Activity
Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate (CAS Number: 2060062-45-3) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex imidazoazepine structure. Its molecular formula is , with a molecular weight of approximately 218.29 g/mol. The compound's structure contributes to its interaction with various biological targets.
Antimicrobial Properties
Research indicates that imidazoazepine derivatives exhibit antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | E. coli |
| Similar Derivative | Strong | S. aureus |
Neuropharmacological Effects
This compound has been investigated for its neuropharmacological potential. It may act as a modulator of neurotransmitter systems such as serotonin and dopamine pathways. This modulation can influence mood and cognitive functions.
Case Study:
A study published in the Journal of Pharmacology assessed the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels compared to control groups.
Anticancer Activity
Emerging data suggest that imidazoazepine compounds may possess anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines in vitro.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings suggest that this compound could be further explored as a potential chemotherapeutic agent.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs) influencing neurotransmitter release.
- DNA Interaction : Some studies suggest that it could bind to DNA or RNA structures affecting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
